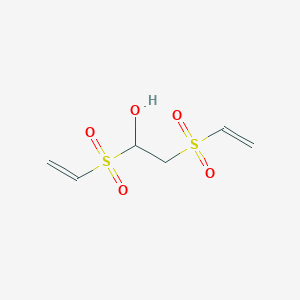
1,2-Di(ethenesulfonyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(ethenesulfonyl)ethan-1-ol is a chemical compound characterized by the presence of two ethenesulfonyl groups attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(ethenesulfonyl)ethan-1-ol typically involves the reaction of ethan-1-ol with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-Di(ethenesulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethylsulfonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce ethylsulfonyl derivatives.
科学的研究の応用
1,2-Di(ethenesulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Di(ethenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-(ethenesulfonyl)ethan-1-ol: A related compound with a single ethenesulfonyl group.
Ethane-1,2-diol (ethylene glycol): A diol with two hydroxyl groups but without the ethenesulfonyl groups.
Uniqueness
1,2-Di(ethenesulfonyl)ethan-1-ol is unique due to the presence of two ethenesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
172650-62-3 |
|---|---|
分子式 |
C6H10O5S2 |
分子量 |
226.3 g/mol |
IUPAC名 |
1,2-bis(ethenylsulfonyl)ethanol |
InChI |
InChI=1S/C6H10O5S2/c1-3-12(8,9)5-6(7)13(10,11)4-2/h3-4,6-7H,1-2,5H2 |
InChIキー |
CDNUFEUXNSUMFF-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)CC(O)S(=O)(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
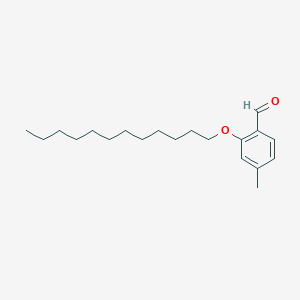
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
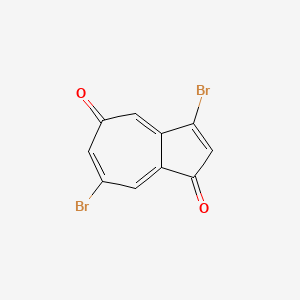
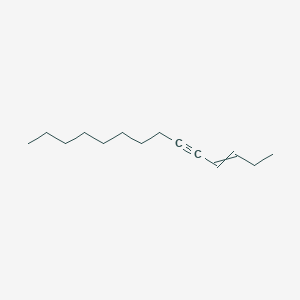
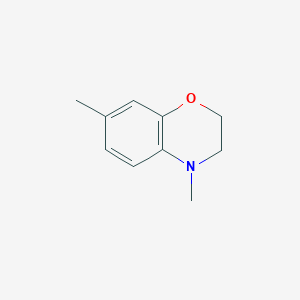
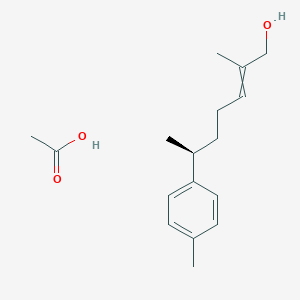
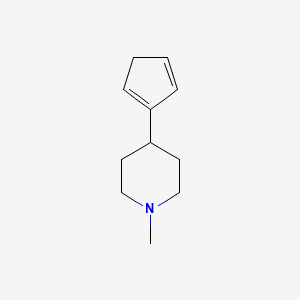
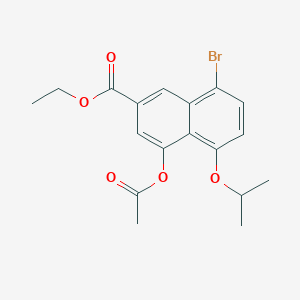
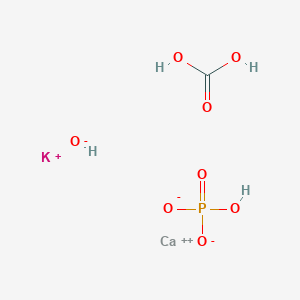
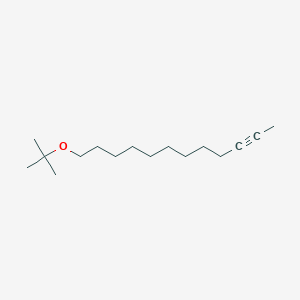

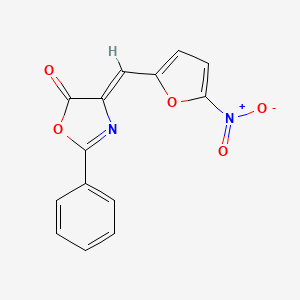
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
